molecular formula C22H12BrFO4 B11139735 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate

Cat. No.: B11139735
M. Wt: 439.2 g/mol
InChI Key: VQSLIPXJXCNSAX-JAIQZWGSSA-N
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Description

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is a complex organic compound that features a combination of bromophenyl, oxobenzo, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H12BrFO4

Molecular Weight

439.2 g/mol

IUPAC Name

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate

InChI

InChI=1S/C22H12BrFO4/c23-14-5-3-4-13(10-14)11-20-21(25)17-9-8-15(12-19(17)28-20)27-22(26)16-6-1-2-7-18(16)24/h1-12H/b20-11-

InChI Key

VQSLIPXJXCNSAX-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3)F

Origin of Product

United States

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